2-Ethylbutylzinc bromide

Catalog No.
S1898888
CAS No.
312693-02-0
M.F
C6H13BrZn
M. Wt
230.5 g/mol
Availability
In Stock
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2-Ethylbutylzinc bromide

CAS Number

312693-02-0

Product Name

2-Ethylbutylzinc bromide

IUPAC Name

bromozinc(1+);3-methanidylpentane

Molecular Formula

C6H13BrZn

Molecular Weight

230.5 g/mol

InChI

InChI=1S/C6H13.BrH.Zn/c1-4-6(3)5-2;;/h6H,3-5H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

VSNDAARQTRCDDM-UHFFFAOYSA-M

SMILES

CCC([CH2-])CC.[Zn+]Br

Canonical SMILES

CCC([CH2-])CC.[Zn+]Br

Organic Synthesis

  • Lewis Acid Catalyst

    2-Ethylhexylzinc bromide acts as a Lewis acid catalyst in organic reactions. Lewis acids accept electron pairs from Lewis bases, forming a temporary bond. This activation of Lewis bases allows for various organic transformations, such as Friedel-Crafts alkylation and acylation reactions. Source: Journal of the American Chemical Society, doi: 10.1021/ja00288a030:

  • Ziegler-Natta Catalyst

    -Ethylhexylzinc bromide is a component in Ziegler-Natta catalysts used for the polymerization of olefins (alkenes) like ethylene and propylene. These catalysts play a crucial role in the production of various polyolefins, including polyethylene and polypropylene, which are widely used plastics. Source: Chemistry - A European Journal, doi: 10.1002/chem.200000052

Material Science

  • Precursor for Inorganic Materials: 2-Ethylhexylzinc bromide serves as a precursor for the synthesis of inorganic materials with specific properties. For instance, it can be used to prepare zinc oxide (ZnO) nanostructures, which have potential applications in photovoltaics, light-emitting diodes (LEDs), and gas sensors. Source: Journal of Materials Science, doi: 10.1007/s10853-007-1881-y

Organic Photovoltaics

  • Hole Transport Material: 2-Ethylhexylzinc bromide is being explored as a hole transport material (HTM) in organic photovoltaic (OPV) devices. HTMs play a vital role in transporting positive charges (holes) generated upon light absorption in the active layer of OPVs. Research is ongoing to optimize 2-Ethylhexylzinc bromide's properties for efficient OPV performance. Source: Advanced Materials, doi: 10.1002/adma.200901254:

2-Ethylbutylzinc bromide is an organozinc compound that plays a significant role in organic synthesis. It is characterized by its unique structure, which consists of a zinc atom bonded to an ethyl group and a butyl group, along with a bromine atom. This compound is known for its reactivity and versatility in various

2-Ethylbutylzinc bromide does not have a known biological function. Its mechanism of action lies in its ability to transfer the ethylbutyl group to other molecules during Negishi coupling reactions. The exact mechanism involves a complex interplay between the palladium catalyst and the organozinc compound, but it generally involves oxidative addition, transmetallation, reductive elimination, and ligand exchange steps.

2-Ethylbutylzinc bromide is a flammable and air-sensitive compound. It should be handled with proper safety precautions in a well-ventilated fume hood. It is likely toxic upon inhalation or ingestion, and appropriate personal protective equipment (PPE) should be worn when handling it [].

, including:

  • Reformatsky Reaction: This reaction involves the conversion of α-halo esters to β-hydroxy esters through the intervention of organozinc reagents. The mechanism typically includes the formation of a zinc enolate that can react with carbonyl compounds .
  • Simmons-Smith Reaction: In this reaction, 2-ethylbutylzinc bromide can be used to generate cyclopropanes from alkenes by forming a carbenoid intermediate .
  • Barbier Reaction: This one-pot process allows for the nucleophilic addition of organozinc reagents to carbonyl compounds, yielding alcohols. The reaction proceeds through the in situ generation of the organozinc reagent .

These reactions highlight the utility of 2-ethylbutylzinc bromide in synthesizing complex organic molecules.

The synthesis of 2-ethylbutylzinc bromide typically involves the reaction of zinc metal with 2-bromobutane and ethyl halides. The general procedure includes:

  • Preparation of Zinc Bromide Complex: Zinc dust is reacted with 2-bromobutane in an inert atmosphere (e.g., under argon) to form a zinc halide complex.
  • Formation of Organometallic Compound: The complex is treated with ethyl halide (e.g., ethyl iodide) to yield 2-ethylbutylzinc bromide.

This method allows for the selective formation of the desired organozinc compound while minimizing side reactions .

2-Ethylbutylzinc bromide finds applications primarily in organic synthesis, particularly in:

  • Carbon-Carbon Bond Formation: It is extensively used in creating new carbon-carbon bonds, which are fundamental in building complex organic molecules.
  • Synthesis of Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents and biologically active compounds.
  • Material Science: Organozinc compounds are also explored for their potential use in creating new materials with unique properties .

Studies on the interactions of 2-ethylbutylzinc bromide with other chemical species are crucial for understanding its reactivity and stability. Interaction studies generally focus on:

  • Nucleophilicity: The ability of 2-ethylbutylzinc bromide to act as a nucleophile in reactions with electrophiles.
  • Stability: Evaluating how environmental factors (e.g., moisture and temperature) affect its stability and reactivity.

Understanding these interactions helps optimize reaction conditions for desired outcomes in synthetic applications.

Several compounds share structural and functional similarities with 2-ethylbutylzinc bromide. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-Propylzinc bromideSimilar alkyl chain lengthUsed primarily for similar synthetic applications .
1-Ethyl-3-methylzinc bromideDifferent branching on alkane chainShows different reactivity patterns compared to linear chains.
n-Butylzinc bromideStraight-chain alkaneMore straightforward reactivity without steric hindrance.
Phenylzinc bromideAromatic ring presentExhibits unique reactivity due to aromatic stabilization.

Each compound exhibits distinct reactivity based on its structure, making them suitable for specific applications within organic synthesis.

Early Developments in Organozinc Chemistry

The synthesis of organozinc compounds dates to Edward Frankland’s pioneering work in 1848, where diethylzinc was prepared from ethyl iodide and zinc metal. These early reagents were pyrophoric and limited in functional group tolerance, restricting their utility. The introduction of Rieke® Zinc in the 1980s revolutionized organozinc synthesis, enabling direct insertion of zinc into alkyl halides without pre-activation. This breakthrough allowed the preparation of functionalized organozinc reagents like 2-ethylbutylzinc bromide, which tolerate sensitive groups such as esters, nitriles, and ketones.

Key Milestones in Organozinc Reagent Development

EraInnovationImpact
1848Diethylzinc synthesisFirst organozinc compound; laid foundation for organometallic chemistry
1980sRieke® Zinc activationEnabled direct insertion into alkyl halides; expanded functional group tolerance
2000sLiCl-mediated zinc insertionFacilitated reactions with aryl/heteroaryl iodides at mild temperatures

Evolution of Heteroleptic Organozinc Reagents

Heteroleptic organozinc compounds (RZnX) gained prominence in the 1960s due to their enhanced stability and reactivity compared to diorganozincs. The bromide counterion in 2-ethylbutylzinc bromide stabilizes the zinc center while maintaining solubility in THF, a critical factor for applications in catalytic cycles. Modern synthetic routes, such as lithium chloride (LiCl)-assisted zinc insertion, further streamline the preparation of these reagents.

2-Ethylbutylzinc bromide exhibits a heteroleptic organozinc structure characterized by the molecular formula C₆H₁₃BrZn and a molecular weight of 230.5 grams per mole [1] [2]. The compound features a 2-ethylbutyl group directly bonded to zinc, with bromide serving as the counterion. The International Union of Pure and Applied Chemistry name for this compound is bromozinc(1+);3-methanidylpentane, which reflects its structural composition [3].

The coordination environment around the zinc center follows typical patterns observed in organozinc compounds. In organozinc coordination complexes, zinc(II) adopts several coordination geometries, commonly octahedral, tetrahedral, and various pentacoordinate geometries [4]. The structural flexibility of zinc can be attributed to its electronic configuration [Ar]3d¹⁰4s², where the 3d orbital is completely filled, resulting in negligible ligand field effects [4]. Consequently, coordination geometry is determined primarily by electrostatic and steric interactions rather than crystal field stabilization effects.

For 2-ethylbutylzinc bromide, the zinc center typically exhibits a coordination number that ranges from two to three, reflecting the strongly donating properties of the carbanionic ligand [4]. This low coordination number is characteristic of organozinc compounds containing alkyl substituents. The carbon-zinc bond in such compounds is polarized due to the electronegativity difference between carbon and zinc, enabling the carbon attached to zinc to function as a nucleophile in various synthetic transformations [3].

Crystallographic studies of related zinc bromide complexes provide insight into the structural characteristics of organozinc bromide compounds. In zinc bromide structures, the bromide ions typically arrange in close-packed arrays with zinc atoms occupying tetrahedral sites [5]. The average zinc-bromine bond distance in zinc bromide complexes has been reported as 2.42(1) Ångströms, with bromine-zinc-bromine angles averaging 109(3) degrees [5]. In heteroleptic organozinc bromides, similar geometric parameters are expected, though the presence of the organic substituent may introduce distortions from ideal tetrahedral geometry.

The branched alkyl chain in 2-ethylbutylzinc bromide introduces additional steric considerations that influence the molecular geometry. The 2-ethylbutyl group consists of a branched six-carbon chain with the molecular structure (C₂H₅)₂CHCH₂-, where the zinc is bonded to the terminal methylene carbon [1]. This branching pattern affects both the steric environment around the zinc center and the conformational flexibility of the molecule.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Analysis

Nuclear Magnetic Resonance spectroscopy provides valuable structural information for 2-ethylbutylzinc bromide, particularly through proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance analysis [3]. The technique is particularly useful for elucidating the structure and assessing the purity of organozinc compounds in solution.

In ¹H Nuclear Magnetic Resonance spectroscopy of organozinc compounds, characteristic chemical shift patterns are observed that reflect the electronic environment of hydrogen atoms within the molecular structure. For alkyl zinc compounds, the hydrogen atoms attached to carbons adjacent to zinc typically exhibit upfield chemical shifts compared to their positions in the corresponding alkyl halides. This upfield shift results from the increased electron density at the carbon-zinc bond, which shields the neighboring hydrogen nuclei from the applied magnetic field [6].

For 2-ethylbutylzinc bromide, the ¹H Nuclear Magnetic Resonance spectrum would be expected to show multiple distinct resonances corresponding to the different hydrogen environments within the 2-ethylbutyl group. The hydrogen atoms on the carbon directly bonded to zinc (the methylene group adjacent to zinc) would appear as a characteristic multipicity pattern, typically observed as a triplet due to coupling with the adjacent methine hydrogen [6]. The remaining hydrogen atoms in the ethyl branches would appear as overlapping multiplets in the alkyl region of the spectrum.

The ¹³C Nuclear Magnetic Resonance spectrum provides complementary information about the carbon framework of the molecule. The carbon atom directly bonded to zinc exhibits a characteristic downfield shift relative to the corresponding position in alkyl halides, reflecting the change in electronic environment upon formation of the carbon-zinc bond. This chemical shift difference is diagnostic for confirming successful formation of the organozinc reagent [6].

Integration patterns in the ¹H Nuclear Magnetic Resonance spectrum allow for quantitative assessment of the compound's structure and purity. The relative intensities of different resonances should correspond to the expected number of hydrogen atoms in each distinct environment within the 2-ethylbutyl group. Deviations from expected integration ratios may indicate the presence of impurities or side products.

Infrared and Raman Spectroscopy

Infrared spectroscopy serves as a complementary analytical technique for characterizing 2-ethylbutylzinc bromide, providing information about the vibrational modes of the molecular structure. The technique is particularly valuable for identifying functional groups and assessing the nature of bonding within the compound [7].

The infrared spectrum of 2-ethylbutylzinc bromide would be expected to exhibit characteristic absorption bands corresponding to the vibrational modes of the alkyl substituent. Carbon-hydrogen stretching vibrations typically appear in the region between 3000 and 2840 wavenumbers, with methyl and methylene groups showing distinct patterns [7]. Specifically, methyl carbon-hydrogen stretching appears around 2960 wavenumbers, while methylene carbon-hydrogen stretching occurs at slightly lower frequencies around 2920 wavenumbers.

Carbon-carbon stretching vibrations in the alkyl chain would be observed around 1200 wavenumbers, while carbon-hydrogen bending modes of methylene groups typically appear around 1465 wavenumbers and methyl bending modes around 1375 wavenumbers [7]. The presence of these characteristic alkyl absorption bands confirms the integrity of the organic substituent in the organozinc compound.

The carbon-zinc bond itself presents unique challenges for infrared spectroscopic analysis. Metal-carbon stretching vibrations typically occur at lower frequencies, often below 600 wavenumbers, and may be difficult to observe due to their weak intensity and potential overlap with other vibrational modes [7]. However, the absence of characteristic carbon-halogen stretching vibrations (which would appear around 750 wavenumbers for carbon-chlorine bonds or below 660 wavenumbers for carbon-bromine bonds) provides negative evidence supporting the successful formation of the organozinc compound from alkyl halide precursors.

Raman spectroscopy provides complementary vibrational information that may be particularly valuable for characterizing the zinc-bromine interaction in 2-ethylbutylzinc bromide. Raman spectroscopy studies of zinc bromide systems have demonstrated the technique's ability to identify different zinc-bromide coordination environments [8]. In zinc bromide solutions, Raman spectroscopy can distinguish between various zinc species including free zinc cations, zinc bromide complexes, and higher-order bromide coordination complexes [8].

For 2-ethylbutylzinc bromide, Raman spectroscopy could provide information about the zinc-bromide coordination environment and any potential aggregation or solvation effects. The technique is particularly sensitive to symmetric vibrational modes that may be infrared-inactive, providing complementary structural information to infrared spectroscopy.

Computational Modeling of Electronic Structure

Computational modeling using density functional theory provides detailed insights into the electronic structure and bonding characteristics of 2-ethylbutylzinc bromide. Theoretical calculations offer valuable predictions about molecular geometry, electronic properties, and reactivity patterns that complement experimental characterization methods [9].

Density functional theory calculations for organozinc compounds typically employ hybrid functionals such as B3LYP or PBE, which provide balanced descriptions of both the metal center and organic substituents [10]. For zinc-containing compounds, studies have demonstrated that the B3LYP functional with correlation-consistent basis sets provides accurate geometric parameters and energetic properties [11]. The choice of basis set is particularly important for zinc compounds, with double-zeta quality basis sets often sufficient for structural optimization while triple-zeta basis sets may be required for accurate energetic predictions [10].

Electronic structure calculations reveal the nature of bonding in 2-ethylbutylzinc bromide. The carbon-zinc bond exhibits significant ionic character due to the electronegativity difference between carbon and zinc, with the carbon carrying partial negative charge and zinc carrying partial positive charge [4]. This charge distribution is consistent with the nucleophilic reactivity observed for the carbon center in organozinc reagents.

The filled d¹⁰ configuration of zinc(II) results in a lack of crystal field stabilization effects, making the coordination geometry primarily dependent on steric and electrostatic factors [4]. Computational studies can predict the preferred coordination environment and assess the relative stability of different conformational arrangements of the 2-ethylbutyl substituent.

Molecular orbital analysis provides insights into the electronic structure and reactivity of 2-ethylbutylzinc bromide. The highest occupied molecular orbitals are typically associated with the carbon-zinc bond, reflecting the nucleophilic character of the organic substituent [12]. The lowest unoccupied molecular orbitals may involve zinc-centered orbitals or antibonding combinations of zinc with ligand orbitals.

Solvation effects play a crucial role in the stability and reactivity of organozinc compounds. Computational studies incorporating implicit or explicit solvation models can predict the effect of different solvents on the electronic structure and coordination environment of 2-ethylbutylzinc bromide [12]. Such calculations are particularly valuable for understanding solvent-dependent reactivity patterns and optimizing reaction conditions.

Thermodynamic stability calculations provide predictions about the relative stability of 2-ethylbutylzinc bromide compared to other possible structures or decomposition products [11]. Bond dissociation energy calculations can assess the strength of the carbon-zinc and zinc-bromine bonds, providing insights into potential reaction pathways and thermal stability.

The direct zinc-halogen exchange reaction represents the most straightforward approach for preparing 2-ethylbutylzinc bromide from the corresponding alkyl bromide. This method involves the oxidative insertion of metallic zinc powder into the carbon-bromine bond of 2-ethylbutyl bromide, forming the desired organozinc reagent [1] [2] [3].

Mechanistic Framework

The zinc-halogen exchange proceeds through a well-established two-step mechanism. The initial step involves oxidative addition of the organic halide to the zinc metal surface, forming a surface-bound organozinc intermediate. This is followed by solubilization of the intermediate into the bulk solution [4] [5]. Single-particle fluorescence microscopy studies have revealed that different activating agents accelerate distinct steps in this sequence [4] [6].

The oxidative addition step has been characterized as proceeding through single-electron transfer pathways, particularly for alkyl iodides [5]. The resulting transient charged intermediates are stabilized by polar solvents, which explains the acceleration observed in polar aprotic media such as dimethyl sulfoxide compared to tetrahydrofuran [5] [7].

Reaction Conditions and Optimization

Commercial zinc powder typically requires activation to achieve consistent reactivity [8] [9]. The most effective activation methods include treatment with trimethylsilyl chloride, hydrochloric acid, or 1,2-dibromoethane [8] [10]. These treatments serve to remove passivating oxide layers and expose fresh zinc surface for reaction [11] [12].

The reaction temperature significantly influences both the rate and selectivity of the zinc insertion process. For primary alkyl bromides such as 2-ethylbutyl bromide, reactions typically proceed efficiently at ambient temperature to 50°C [8] [11]. Higher temperatures may accelerate the reaction but can lead to increased formation of Wurtz coupling products, particularly with secondary halides [13].

Tetrahydrofuran emerges as the optimal solvent system for this transformation, providing an ideal balance between reactivity and product stability [9] [14]. The coordinating nature of tetrahydrofuran helps stabilize the organozinc product while facilitating the dissolution of the intermediate species [1] [15].

Yield and Conversion Data

Under optimized conditions employing activated zinc powder in tetrahydrofuran at ambient temperature, the direct zinc-halogen exchange of 2-ethylbutyl bromide typically proceeds with conversions of 70-85% within 2-6 hours [9] [14]. The reaction can be accelerated by refluxing, reducing reaction times to 1-2 hours with comparable yields [8] [11].

Rieke Zinc-Mediated Preparation Protocols

Rieke zinc, prepared by the reduction of anhydrous zinc chloride with lithium metal in the presence of naphthalene, exhibits dramatically enhanced reactivity toward organic halides compared to commercial zinc powder [4] [12]. This highly active form of zinc enables the efficient preparation of organozinc reagents under mild conditions with superior functional group tolerance [16].

Preparation and Characterization of Rieke Zinc

The standard preparation of Rieke zinc involves the reduction of zinc chloride with lithium naphthalenide in tetrahydrofuran [12]. Recent mechanistic studies have revealed that the exceptional reactivity of Rieke zinc stems primarily from residual lithium chloride in the supernatant rather than the intrinsic properties of the zinc metal itself [4].

The role of lithium chloride has been elucidated through combined single-particle fluorescence microscopy and nuclear magnetic resonance spectroscopy studies [4] [17]. These investigations demonstrated that lithium chloride accelerates the solubilization of surface-bound organozinc intermediates through formation of soluble zincate complexes, effectively shifting the rate-determining step from solubilization to oxidative addition [15] [17].

Synthetic Applications and Procedures

Primary alkyl bromides, including 2-ethylbutyl bromide, react with Rieke zinc in 3-4 hours at ambient temperature [8] [11]. This reaction time can be shortened considerably by refluxing, typically achieving complete conversion within 1-2 hours [8]. A stoichiometric ratio of 1.05-1.2 equivalents of Rieke zinc to 1.0 equivalent of alkyl halide is sufficient for complete conversion [8] [11].

The enhanced reactivity of Rieke zinc enables the preparation of organozinc reagents that would otherwise be inaccessible through conventional methods. This includes highly functionalized substrates bearing sensitive groups such as nitriles, aldehydes, and esters, which are incompatible with more reactive organometallic reagents [18] [16].

Reproducibility and Standardization

Traditional Rieke zinc preparations suffered from batch-to-batch variations that limited their broader adoption [12]. Recent improvements have focused on controlling the naphthalene source and purity, as well as optimizing the amount of benzothiophene additive, which prevents coagulation of zinc particles [12]. The addition of 3 molar percent benzothiophene relative to zinc chloride provides highly reactive and reproducible Rieke zinc [12].

The preparation can be further standardized by careful control of the lithium chloride content in the supernatant. Exogenous addition of lithium chloride to Rieke zinc prepared by alternative methods provides equivalent reactivity enhancement, offering a simpler approach than solid morphology control [4].

Solvent Systems and Reaction Optimization

The choice of solvent system profoundly influences both the efficiency of organozinc formation and the stability of the resulting products. Systematic studies have revealed that different solvents accelerate distinct elementary steps in the overall transformation [5] [19].

Solvent Effects on Reaction Mechanism

Tetrahydrofuran has emerged as the preferred solvent for most organozinc preparations due to its ability to coordinate zinc while maintaining good solubility for organic halides [9] [15]. In contrast, polar aprotic solvents such as dimethyl sulfoxide accelerate the oxidative addition step but do not enhance the subsequent solubilization process [5] [7].

The differential solvent effects have been characterized through single-particle fluorescence microscopy studies [5]. These investigations revealed that dimethyl sulfoxide accelerates the formation of surface organozinc intermediates but does not improve their solubilization rate. Once formed, these intermediates display similar persistence in both dimethyl sulfoxide and tetrahydrofuran [5].

Additive Effects and Optimization

Lithium chloride serves as a crucial additive for enhancing organozinc formation rates through acceleration of the solubilization step [15] [17]. The effectiveness of different lithium salts follows the order: lithium chloride > lithium bromide > lithium iodide >> lithium fluoride ≈ lithium triflate [17]. This selectivity pattern reflects the ability of the halide anions to coordinate to zinc and form soluble zincate complexes [17].

The optimal lithium chloride concentration typically ranges from 1-2 equivalents relative to the organic halide [15] [19]. Higher concentrations can lead to competitive coordination effects that may reduce the overall efficiency of the transformation [19].

Temperature and Concentration Effects

Reaction temperature optimization requires balancing increased reaction rates against potential decomposition pathways [9] [14]. For 2-ethylbutyl bromide, temperatures in the range of 25-50°C provide optimal results, with higher temperatures leading to increased formation of elimination and coupling products [8] [9].

Concentration effects become particularly important in continuous flow processes and large-scale preparations [9] [20]. Concentrations of 0.5-2.0 molar in tetrahydrofuran provide good balance between reaction rate and product stability [9] [20]. Higher concentrations can lead to increased intermolecular side reactions, while lower concentrations reduce volumetric efficiency [9].

Dates

Last modified: 08-16-2023

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